molecular formula C12H10FN B1293587 4-Amino-4'-fluorobiphenyl CAS No. 324-93-6

4-Amino-4'-fluorobiphenyl

Cat. No. B1293587
CAS RN: 324-93-6
M. Wt: 187.21 g/mol
InChI Key: HTRVALPKPVGOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4'-fluorobiphenyl is a compound that has been studied for its potential applications in various fields, including materials science and medicinal chemistry. The presence of both an amino group and a fluorine atom on the biphenyl structure allows for interesting chemical properties and reactivity, which can be exploited in the synthesis of polymers and other complex molecules.

Synthesis Analysis

The synthesis of derivatives of 4-Amino-4'-fluorobiphenyl has been explored in several studies. For instance, the synthesis of poly(4-aminobiphenyl) has been achieved through both chemical and electrochemical methods, with the chemical approach resulting in protonation of the nitrogen atoms and the electrochemical method leading to concurrent oxidation of the biphenyl backbone . Another study reported the electrooxidation of 4-aminobiphenyl leading to a conducting polymer with a fibrillar morphology . Additionally, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline has been described, which involves protecting the amine group and subsequent reactions leading to the boronic acid derivative .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Amino-4'-fluorobiphenyl has been determined using various techniques. X-ray crystallography has been employed to elucidate the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, revealing an orthorhombic space group and the presence of an intramolecular N–H…O hydrogen bond . Similarly, the structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile has been solved, showing an orthorhombic space group and the use of theoretical calculations to analyze the equilibrium geometry .

Chemical Reactions Analysis

The reactivity of 4-Amino-4'-fluorobiphenyl derivatives has been investigated in various contexts. For example, the synthesis of new complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with transition metal ions has been reported, where the carboxylate groups act as bidentate ligands . The study of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile included an analysis of its chemical reactivity using molecular descriptors and reactivity surfaces .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 4-aminobiphenyl have been characterized using techniques such as UV, FT-IR, X-ray photoelectron spectroscopy, thermogravimetry, and differential scanning calorimetry. These studies have revealed differences in morphology and conductivity between chemically synthesized and electropolymerized samples . The electrochromic properties of the conducting polymer film derived from 4-aminobiphenyl have also been related to the formation of polarons and the oxidation of aromatic rings .

Scientific Research Applications

Fluorescent Amino Acids in Chemical Biology

Fluorescent amino acids, such as 4-Amino-4'-fluorobiphenyl, are vital in chemical biology for constructing fluorescent macromolecules like peptides and proteins. These molecules allow non-invasive studies in cells and organisms, enhancing our understanding of complex molecular processes. Their design incorporates unique photophysical properties for tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Solvatochromic Fluorophore Analogues for Protein Interaction Studies

Unnatural amino acids based on solvatochromic fluorophores, related to 4-Amino-4'-fluorobiphenyl, have been developed to study protein-protein interactions. These compounds exhibit switch-like emission properties, highly sensitive to changes in the local solvent environment. They offer advantages like chemical stability, longer wavelength excitation, and ease of synthesis, making them powerful tools in understanding dynamic protein interactions (Loving & Imperiali, 2008).

Tritiation of Aromatic Amines

4-Amino-4'-fluorobiphenyl has been used in the non-specific tritiation of carcinogenic aromatic amines. The process involves acid-catalyzed exchange of corresponding nitro compounds followed by catalytic reduction. This method is significant for studying the metabolic activation and binding of tritiated compounds to DNA in vivo (Breeman, Kaspersen, & Westra, 1978).

Fluoro Amino Acids in Protein Engineering

Fluoro amino acids, including derivatives like 4-Amino-4'-fluorobiphenyl, are increasingly important in protein engineering. They exhibit unique properties due to the highly electronegative fluorine atom, leading to improved stability, folding, activity, and fluorescence characteristics of protein variants (Odar, Winkler, & Wiltschi, 2015).

properties

IUPAC Name

4-(4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRVALPKPVGOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020631
Record name 4'-Fluoro-4-aminodiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4'-fluorobiphenyl

CAS RN

324-93-6
Record name 4′-Fluoro[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4'-fluorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000324936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-4'-fluorobiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Fluoro-4-aminodiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-fluoro[1,1'-biphenyl]-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-4'-fluorobiphenyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL87GJV2VC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-4'-fluorobiphenyl
Reactant of Route 2
Reactant of Route 2
4-Amino-4'-fluorobiphenyl
Reactant of Route 3
Reactant of Route 3
4-Amino-4'-fluorobiphenyl
Reactant of Route 4
Reactant of Route 4
4-Amino-4'-fluorobiphenyl
Reactant of Route 5
Reactant of Route 5
4-Amino-4'-fluorobiphenyl
Reactant of Route 6
Reactant of Route 6
4-Amino-4'-fluorobiphenyl

Citations

For This Compound
23
Citations
E Kriek, GM Hengeveld - Chemico-Biological Interactions, 1978 - Elsevier
The binding of AABP4′F and ABP4′F residues to rat liver and kidney DNA in vivo was studied at different periods of time after administration of N-[G- 3 H]hydroxy-AABP4′F at dose …
Number of citations: 39 www.sciencedirect.com
MJS Dewar, AP Marchand - Journal of the American Chemical …, 1966 - ACS Publications
Derivatives of 4-fluorobiphenyl with a variety of substituents in the 3'and 4'positions, and derivatives of 4-fluoroterphenyl with substituents in the 3" position, have been synthesized and …
Number of citations: 56 pubs.acs.org
GEM Breeman, FM Kaspersen… - Journal of Labelled …, 1978 - Wiley Online Library
… of the interaction of different aromatic amides to DNA of various tissues in vivo in our laboratory prompted us to the synthesis of tritiated 4-aminobiphenyl, 4amino-4'-fluorobiphenyl, 4-…
FA Beland, FF Kadlubar - Environmental Health Perspectives, 1985 - ehp.niehs.nih.gov
Aromatic amines are urinary bladder carcinogens in man and induce tumors at a number of sites in experimental animals including the liver, mammary gland, intestine, and bladder. In …
Number of citations: 297 ehp.niehs.nih.gov
E Boyland, CE Dukes, PL Grover… - British Journal of …, 1962 - ncbi.nlm.nih.gov
… Treatment with 4'-amino-4-fluorobiphenyl did not increase porphyrin excretion, but with this compound the actual carcinogen is probably an excreted metabolite-either an aminophenol …
Number of citations: 208 www.ncbi.nlm.nih.gov
G Schäffler, C Betz, E Richter - Environmental health …, 1993 - ehp.niehs.nih.gov
… Before alkaline hydrolysis, the internal standards 4-hydroxy-l-(3-pyridyl)-[2,3,3,4,4-d5]-l-butanone (d5-HPB) and 4-amino-4'-fluorobiphenyl (F-4-ABP) were added and the adducts …
Number of citations: 10 ehp.niehs.nih.gov
F Li, T Fan, G Sun, L Zhao, R Zhong, Y Peng - Green Chemistry, 2022 - pubs.rsc.org
… 12A, compounds 22 (clofenotane), 2 (2-acetamidofluorene) and 31 (4-amino-4′-fluorobiphenyl) possess high values of such descriptors thus had strong carcinogenic potency. …
Number of citations: 10 pubs.rsc.org
E Boyland, PL Grover - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
… Treatment with 4-amino4'-fluorobiphenyl, which also causeskidneytumours (Matthews & Walpole, 1958), gave an immediate increase in ascorbic acid excretion. A more marked …
Number of citations: 35 www.ncbi.nlm.nih.gov
DJ Byron, GW Gray, RC Wilson - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
The effects of a range of 2′-substituents on the ionisation constants of biphenyl-4-carboxylic acid and 4-aminobiphenyl are discussed and compared with the effects of the same …
Number of citations: 13 pubs.rsc.org
WG Stillwell, MS Bryant… - … & environmental mass …, 1987 - Wiley Online Library
Human exposure to aromatic amines may be monitored by measuring the amount of sulfinamide adduct bound to hemoglobin. In order to develop a sensitive and selective method for …
Number of citations: 146 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.